

Cdk/hdac-IN-2 compared to Flavopiridol

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Compound of Interest		
Compound Name:	Cdk/hdac-IN-2	
Cat. No.:	B15140864	Get Quote

Mechanism of Action

Flavopiridol (Alvocidib) is a synthetic flavonoid that functions as a broad-spectrum CDK inhibitor.[4] It competitively binds to the ATP-binding pocket of several CDKs, including CDK1, CDK2, CDK4, CDK6, and most potently, the transcriptional kinase CDK9.[5][6] This widespread inhibition leads to two primary anti-cancer effects:

- Cell Cycle Arrest: By inhibiting CDKs essential for cell cycle progression (CDK1, 2, 4, 6),
 Flavopiridol can induce G1 and G2 phase arrest.[7]
- Transcriptional Inhibition: Potent inhibition of the CDK9/Cyclin T complex prevents the phosphorylation of RNA Polymerase II, leading to a shutdown of transcription, particularly of short-lived anti-apoptotic proteins like Mcl-1.[6]

Cdk/hdac-IN-2 represents a class of dual-function inhibitors designed to engage two distinct, yet complementary, cancer targets.[8]

- CDK Inhibition: Like Flavopiridol, it targets key cell cycle kinases such as CDK1 and CDK2, leading to cell cycle arrest.[8]
- HDAC Inhibition: It simultaneously inhibits Class I HDAC enzymes (HDAC1, 2, 3).[8] HDACs remove acetyl groups from histones, leading to condensed chromatin and transcriptional repression.[9] By inhibiting HDACs, these compounds promote histone hyperacetylation, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes, such as the CDK inhibitor p21.[3][9]

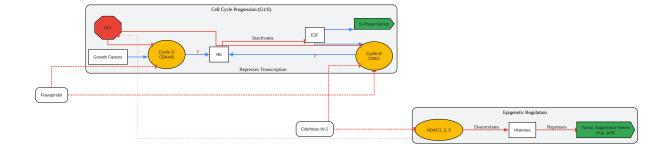


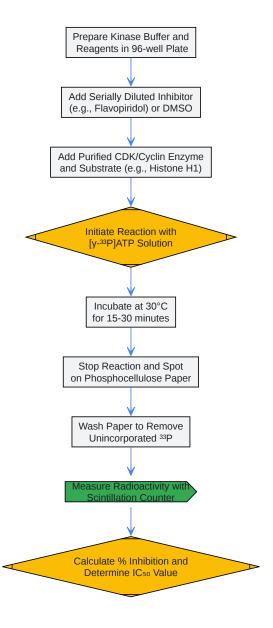




The combined action is hypothesized to create a potent synergistic effect, where CDK inhibition directly halts cell proliferation while HDAC inhibition reactivates the cell's own tumor-suppressing machinery.







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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Flavopiridol and histone deacetylase inhibitors promote mitochondrial injury and cell death in human leukemia cells that overexpress Bcl-2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavopiridol hydrochloride | Non-selective CDKs | Tocris Bioscience [tocris.com]
- 8. cymitquimica.com [cymitquimica.com]
- 9. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
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